molecular formula C17H23NO4 B10836668 4-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-4-oxobutanoic acid

4-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-4-oxobutanoic acid

Cat. No.: B10836668
M. Wt: 305.4 g/mol
InChI Key: PSHYFYJKCNFREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “US8586571, 12” is a heterocyclic compound that has shown significant potential in various scientific and industrial applications. This compound is a derivative of N-acyl-N-phenylpiperazine and has been found useful for the prophylaxis or treatment of diabetes .

Preparation Methods

The synthetic routes for “US8586571, 12” involve several steps, including the reaction of tertiary propargyl alcohol with carbon monoxide and water in an organic solvent under a palladium catalytic system . This method allows for the direct construction of a highly optically active allenoic acid compound with axial chirality in one step. Industrial production methods typically involve large-scale synthesis using similar catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

“US8586571, 12” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

The compound “US8586571, 12” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential to inhibit the binding of retinol-binding protein 4 and transthyretin, which are involved in the transport of retinol (vitamin A) in the blood . In medicine, it is being explored for its potential use in the treatment of diabetes due to its ability to modulate glucose levels . Industrially, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “US8586571, 12” involves its ability to inhibit the binding of retinol-binding protein 4 and transthyretin. This inhibition disrupts the transport of retinol in the blood, which can have various physiological effects. The molecular targets of this compound include the retinol-binding protein 4 and transthyretin, and the pathways involved are related to retinol transport and metabolism .

Comparison with Similar Compounds

“US8586571, 12” can be compared with other similar compounds such as derivatives of N-acyl-N-phenylpiperazine and substituted 4-phenylpiperidines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, while “US8586571, 12” is primarily used for its effects on retinol transport, other derivatives may have different therapeutic targets or industrial applications. The uniqueness of “US8586571, 12” lies in its specific inhibition of retinol-binding protein 4 and transthyretin, making it particularly valuable for research and therapeutic purposes.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-[3-(2-tert-butylphenoxy)azetidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)13-6-4-5-7-14(13)22-12-10-18(11-12)15(19)8-9-16(20)21/h4-7,12H,8-11H2,1-3H3,(H,20,21)

InChI Key

PSHYFYJKCNFREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CN(C2)C(=O)CCC(=O)O

Origin of Product

United States

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